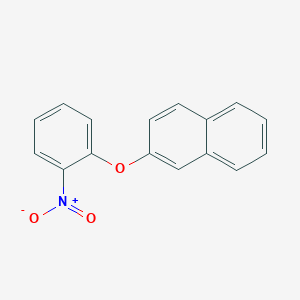
Naphthalene, 2-(2-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-(2-nitrophenoxy)- is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene, 2-(2-nitrophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 2-(2-nitrophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Naphthalene, 2-(2-nitrophenoxy)- serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various nitrophenyl derivatives, which are significant in pharmaceuticals and agrochemicals. The compound's structure allows for modifications that lead to a variety of functionalized products.
| Application Area | Specific Use |
|---|---|
| Chemical Research | Intermediate for synthesizing nitrophenyl derivatives |
| Agrochemicals | Production of pesticides and herbicides |
| Pharmaceuticals | Synthesis of drug compounds |
Biological Research
Inhibition Studies
Recent studies have identified derivatives of naphthalene, 2-(2-nitrophenoxy)- as potential inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities. The nitrophenyl scaffold has shown promising anti-biofilm activity, making it a candidate for developing new antibacterial agents. The structure-activity relationship studies indicate that the nitro group is crucial for the inhibitor's efficacy .
Case Study: Anti-Biofilm Activity
In vitro tests demonstrated that certain derivatives effectively disrupt the formation of biofilms by Pseudomonas aeruginosa. These findings suggest that naphthalene derivatives can be further explored for therapeutic applications against bacterial infections.
Environmental Applications
Pollution Monitoring and Control
Naphthalene, 2-(2-nitrophenoxy)- has been studied for its role in atmospheric chemistry, particularly concerning its oxidation products, which can contribute to secondary organic aerosol formation. Understanding the gaseous oxidation mechanisms of naphthalene is essential for assessing its environmental impact and developing strategies for air quality management .
| Environmental Impact | Details |
|---|---|
| Atmospheric Chemistry | Oxidation products contribute to secondary organic aerosols |
| Air Quality Management | Knowledge aids in pollution control strategies |
Properties
CAS No. |
32219-12-8 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H11NO3/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
FSHUQSQHLICCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














